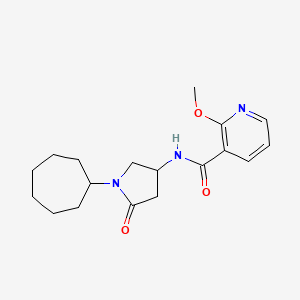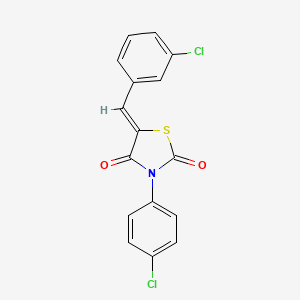![molecular formula C20H25N3O B6104007 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide, also known as MPBD, is a novel compound that has been extensively studied in recent years. It is a member of the benzamide class of compounds and has shown potential as a therapeutic agent in several areas of research.
作用机制
The exact mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which can lead to improved mood and cognitive function. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide in lab experiments is its ability to cross the blood-brain barrier, which makes it an ideal candidate for studying the effects of drugs on the brain. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to study in vivo.
未来方向
There are several future directions for the study of 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide. One area of research is to further investigate its potential as a therapeutic agent for Parkinson's disease and other neurodegenerative diseases. Another area of research is to explore its potential as a treatment for depression and other mood disorders. Additionally, there is a need for further studies to determine the safety and toxicity of this compound in humans.
合成方法
The synthesis of 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-(chloromethyl)benzoyl chloride with 3-methylpiperidine and 2-pyridinemethanol in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been studied for its effectiveness in treating various diseases such as Parkinson's disease, Alzheimer's disease, and depression.
属性
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-4-12-23(14-16)15-17-7-9-18(10-8-17)20(24)22-13-19-6-2-3-11-21-19/h2-3,6-11,16H,4-5,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBKPXNZLCCSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
![1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6103969.png)
![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6103991.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)
![3-ethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone](/img/structure/B6104020.png)
![N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6104032.png)

![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6104046.png)